molecular formula C17H18F2N2O B2706890 N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide CAS No. 953170-24-6

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide

Cat. No.: B2706890
CAS No.: 953170-24-6
M. Wt: 304.341
InChI Key: CKJSXAWAWAJAFU-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is a synthetic benzamide derivative of interest in chemical biology and pharmacology research. This compound is structurally characterized by a 3,4-difluorobenzamide moiety linked to a substituted phenethylamine group. The molecular framework of benzamide derivatives is known for its versatility in medicinal chemistry, often serving as a key scaffold for the development of biologically active compounds . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the context of G protein-coupled receptor (GPCR) signaling . GPCRs represent a major family of seven-transmembrane (7TM) receptors and are crucial targets in drug discovery, with over 300 non-olfactory GPCRs encoded in the human genome . The presence of the 3,4-difluorobenzamide group is a significant structural feature, as similar difluorinated benzamides have been investigated for their protective effects against xenotoxic agents on human cells . The dimethylaminophenethyl substituent may influence the compound's interaction with biological systems, potentially modulating receptor binding affinity and selectivity. This chemical is provided exclusively for research applications, including but not limited to: investigating novel enzyme inhibitors, studying cell signaling pathways, developing molecular probes for receptor characterization, and synthesizing more complex pharmaceutical intermediates. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJSXAWAWAJAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is utilized as a building block in organic synthesis. It plays a crucial role in the development of new materials and catalysts due to its ability to undergo various chemical transformations. The compound's structure enables modifications that can lead to derivatives with enhanced properties for specific applications.

Biological Research

In biological research, this compound is valuable for studying the interactions of fluorinated benzamides with biological targets. Its unique functional groups can enhance binding affinity to enzymes or receptors, making it a candidate for therapeutic agent development.

  • Mechanism of Action : The dimethylamino group may improve the compound's interaction with molecular targets, while the fluorine atoms can modulate electronic properties, affecting reactivity and stability.

Pharmaceutical Development

The compound has implications in drug discovery, particularly in the design of inhibitors targeting specific enzymes associated with diseases such as cancer and inflammatory disorders. Research indicates that similar benzamide derivatives exhibit significant anti-inflammatory and anti-cancer activities, suggesting potential therapeutic uses for this compound .

Specialty Chemicals

In the industrial sector, this compound can be employed in the production of specialty chemicals. Its unique properties allow for the creation of advanced materials with tailored functionalities suitable for various applications.

Material Science

The compound's characteristics make it suitable for developing new materials that require specific thermal and mechanical properties. Its use in polymer chemistry could lead to innovations in creating high-performance materials.

Anticancer Activity

A study highlighted the effectiveness of benzamide derivatives, similar to this compound, in inhibiting cell proliferation in cancer models. These findings suggest that further investigation into this specific compound could yield promising results in cancer therapy .

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as selective inhibitors of MEK enzymes, which are implicated in various proliferative diseases including cancer and psoriasis. This compound may exhibit similar inhibitory effects, warranting detailed studies on its efficacy as a therapeutic agent against these conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Impact
ChemistryBuilding block for organic synthesisDevelopment of new materials
Biological ResearchStudy of enzyme interactionsInsights into therapeutic agents
Pharmaceutical DevelopmentDrug discovery targeting cancerPotential treatments for diseases
Industrial ApplicationsProduction of specialty chemicalsInnovations in material science

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can modulate its electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzamide Ring Additional Functional Groups Applications/Relevance Reference
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide 3,4-difluoro Dimethylamino-phenethyl Hypothesized CNS receptor binding
Lufenuron (CGA-184699) 2,6-difluoro 2,5-dichloro; hexafluoropropoxy Insect growth regulator
Flufenoxuron 2,6-difluoro 2-chloro-4-(trifluoromethyl)phenoxy Pesticide (chitin synthesis inhibitor)
N-[cis-4-[[4-(dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide 3,4-difluoro Quinazolinyl-amino-cyclohexyl 5-HT1A/5-HT2B receptor interaction
N-(3,4-difluorophenyl)-3-methylbenzamide 3,4-difluoro 3-methyl Chemical intermediate
N-(3,4-dimethoxyphenyl)-4-fluorobenzamide 4-fluoro 3,4-dimethoxy Unknown (structural analog)
Key Observations:

Fluorine Substitution : The position and number of fluorine atoms significantly influence bioactivity. For example, 3,4-difluoro substitution (as in the target compound) may enhance metabolic stability compared to 2,6-difluoro derivatives like Lufenuron .

Amino Group Modifications: The dimethylamino-phenethyl group in the target compound contrasts with the quinazolinyl-amino-cyclohexyl group in 's compound. The latter exhibits serotonin receptor binding, suggesting that bulky substituents may enhance CNS targeting .

Pesticide vs. Pharmaceutical Applications: Compounds like Lufenuron and Flufenoxuron prioritize halogenated and trifluoromethyl groups for pesticidal activity, while the target compound’s dimethylamino group may favor pharmacokinetic properties suitable for therapeutic use .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The dimethylamino group in the target compound likely increases solubility compared to halogenated analogs (e.g., Flufenoxuron), which prioritize hydrophobicity for membrane penetration in pesticides .
  • Metabolic Stability: Fluorine atoms in the 3,4-positions may reduce oxidative metabolism compared to non-fluorinated benzamides, as seen in related compounds .

Biological Activity

N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F2_{2}N2_{2}O
  • Molecular Weight : 300.33 g/mol

This compound features a dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For instance, benzamide riboside has been reported to reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
  • Kinase Inhibition : Certain benzamide derivatives have demonstrated inhibitory effects on kinases involved in tumorigenesis. For example, compounds containing substituted five-membered heteroaryl rings have shown moderate to high potency against RET kinase in ELISA-based assays .

Antitumor Activity

Several studies have investigated the antitumor properties of benzamide derivatives, including this compound:

  • Case Study 1 : In a clinical setting, patients treated with benzamide-positive compounds exhibited prolonged survival rates. Specifically, three out of five patients receiving doses greater than 4.3 GBq showed significant antitumor effects .
  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Beyond anticancer properties, some studies suggest potential neuroprotective effects attributed to the dimethylamino group. Compounds with similar structures have been evaluated for their ability to modulate GABA receptors, which play a critical role in neurotransmission and neuroprotection.

Table 1: Biological Activities of Related Benzamide Derivatives

Compound NameActivity TypeReference
Benzamide RibosideAntitumor
4-Chloro-benzamide DerivativeRET Kinase Inhibitor
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamideProteasome Inhibitor

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